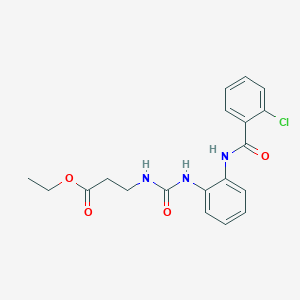

Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate

Description

Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate is a synthetic organic compound featuring a urea core, a 2-chlorobenzamido-substituted phenyl group, and an ethyl propanoate ester. The ethyl ester group contributes to solubility in organic solvents, facilitating synthetic modifications.

Properties

IUPAC Name |

ethyl 3-[[2-[(2-chlorobenzoyl)amino]phenyl]carbamoylamino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3O4/c1-2-27-17(24)11-12-21-19(26)23-16-10-6-5-9-15(16)22-18(25)13-7-3-4-8-14(13)20/h3-10H,2,11-12H2,1H3,(H,22,25)(H2,21,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBLXJXGOULOMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate typically involves the reaction of ethyl 3-aminopropanoate with 2-chlorobenzoyl chloride to form the intermediate 2-(2-chlorobenzamido)ethyl propanoate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reactions are usually carried out under controlled conditions, with the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: This compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

- Synthetic Yields: The target compound’s yield is inferred to align with analogues like 10f (89.1%) and 10d (93.4%) due to shared urea-ester backbones . In contrast, Compound 30’s lower yield (50%) reflects challenges in coupling morpholino-triazine groups .

- Trifluoromethyl groups (10d, 10e) introduce strong electron-withdrawing effects, which may alter stability or binding kinetics .

Physicochemical and Pharmacological Implications

- Molecular Weight: The target compound’s estimated molecular weight (~450–500 g/mol) is lower than morpholino-triazine derivatives (e.g., Compound 30), favoring better bioavailability per Lipinski’s rules .

- Biological Activity : Urea derivatives in are often designed as kinase inhibitors or antimicrobial agents. The target compound’s chloro-substituted aryl group may confer distinct target selectivity compared to trifluoromethyl or benzoylphenyl analogues .

Biological Activity

Ethyl 3-(3-(2-(2-chlorobenzamido)phenyl)ureido)propanoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a ureido group linked to a chlorobenzamido moiety. This unique configuration is believed to contribute to its biological activity, particularly its interactions with specific molecular targets in various biological pathways.

This compound is thought to exert its effects through the modulation of key signaling pathways, particularly those involving the NF-κB transcription factor. NF-κB plays a crucial role in regulating immune responses, inflammation, and cell survival, making it a significant target in cancer therapy and inflammatory diseases .

Key Mechanisms:

- Inhibition of NF-κB Signaling : The compound may inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and promoting apoptosis in cancer cells .

- Antioxidative Properties : Preliminary studies suggest that similar compounds exhibit antioxidative effects, which could protect cells from oxidative stress-induced damage .

Anticancer Activity

This compound has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit tumor growth and metastasis. For instance, Bcl-3 inhibitors have been linked to reduced tumor progression in various cancers, including breast cancer .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by modulating immune responses. Inhibition of NF-κB can lead to decreased production of inflammatory mediators, which is beneficial in treating conditions associated with chronic inflammation .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into potential therapeutic applications:

- Tumor Growth Inhibition : In vitro studies demonstrated that related compounds could significantly reduce cell viability in cancer cell lines through apoptosis induction .

- Inflammation Modulation : Experimental models indicated that compounds inhibiting NF-κB signaling effectively reduced markers of inflammation in animal models .

Comparative Analysis with Similar Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.